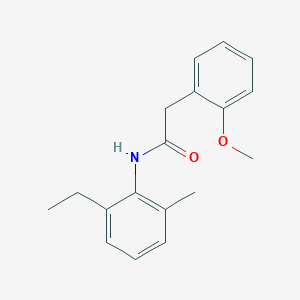![molecular formula C15H20N2O3 B5535832 3-[Ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5535832.png)
3-[Ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione is 276.14739250 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Development of Antibacterial Agents : Pyridonecarboxylic acids and their analogues, including structures similar to the specified compound, have been synthesized and evaluated for antibacterial activity. These compounds showed promising activity against various pathogens, indicating their potential as antibacterial agents (Egawa et al., 1984).
Anticonvulsant Derivatives : Aminomethylation of ethosuximide and pufemide, compounds structurally related to the specified chemical, yielded N-aminomethyl derivatives with studied antioxidant activities. This research suggests the potential application of these derivatives in developing anticonvulsant and neuroprotective medications (Hakobyan et al., 2020).
Pharmaceutical Intermediates and Analgesic Properties
Preparation of Quinolone Antibacterials : Stereoisomers of 3-(1-aminoethyl)pyrrolidines, obtained through sophisticated synthetic routes involving the key intermediate similar to the specified compound, serve as crucial side chains in the development of quinolone antibacterials. This highlights the compound's role in synthesizing advanced pharmaceutical agents with potential antibacterial properties (Schroeder et al., 1992).
Anti-inflammatory and Analgesic Activity : Compounds structurally related to "3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione" have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies suggest the therapeutic potential of these compounds in managing pain and inflammation (Gein et al., 2005).
Chemical Synthesis and Characterization
- Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : A detailed study describes the efficient and stereoselective process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic. This research demonstrates the importance of precise synthetic strategies in developing compounds with potential pharmaceutical applications (Fleck et al., 2003).
Propriétés
IUPAC Name |
3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-16(8-9-18)13-10-14(19)17(15(13)20)12-7-5-4-6-11(12)2/h4-7,13,18H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXVWOMVOBPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CC(=O)N(C1=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)
![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)
![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)
![METHYL 2-[(2,4-DICHLOROPHENYL)FORMAMIDO]ACETATE](/img/structure/B5535808.png)
![5-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B5535813.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide](/img/structure/B5535819.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE](/img/structure/B5535841.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

